molecular formula C11H13N3O3 B11875418 Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11875418
M. Wt: 235.24 g/mol
InChI Key: HVNUQKCTCIYKPG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a hydroxy group at position 4, methyl groups at positions 1 and 3, and an ethyl ester at position 5. This scaffold is part of a broader class of heterocyclic compounds known for diverse biological activities, including antiviral, antimalarial, and anticancer properties.

Properties

IUPAC Name

ethyl 1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-12-10-8(9(7)15)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNUQKCTCIYKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Hydroxy Group at Position 4

The 4-hydroxy substituent is critical for the compound’s reactivity and solubility. One approach involves the hydrolysis of a halogenated precursor. For instance, bromination of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol using phosphorus oxybromide (POBr3) yields 4-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-ol, which undergoes nucleophilic substitution with water or hydroxide ions to introduce the hydroxy group.

Alternatively, direct hydroxylation can be achieved using oxidizing agents. However, this method is less common due to competing side reactions. A more reliable strategy involves the use of protected hydroxy groups during synthesis. For example, ChemicalBook lists ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a precursor, where the hydroxy group is masked with a methoxybenzyl (PMB) protecting group. Subsequent deprotection via hydrogenolysis or acid treatment reveals the free hydroxy group.

Esterification and Side-Chain Modifications

The ethyl carboxylate moiety at position 5 is introduced early in the synthesis, often via esterification of a carboxylic acid intermediate. In the AC-SO3H-catalyzed method, ethyl acetoacetate serves as both a reactant and the ester source. The reaction’s ethanol solvent facilitates transesterification, ensuring the ethyl group remains intact.

For derivatives requiring alternative ester groups, Ambeed.com highlights the use of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a model compound, synthesized via nucleophilic aromatic substitution of a halogenated intermediate with phenols. This demonstrates the versatility of the core structure for further functionalization.

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency. The AC-SO3H catalyst, derived from sulfonated rice husk carbon, provides a porous, acidic surface that accelerates cyclization while minimizing side reactions. Comparative studies show that AC-SO3H outperforms traditional acids like sulfuric acid in yield and selectivity.

Solvent and Temperature Effects

Ethanol is the preferred solvent for most preparations due to its ability to dissolve polar intermediates and stabilize charged transition states. Reactions conducted at room temperature (e.g., 25–30°C) favor kinetic control, reducing decomposition pathways. In contrast, high-temperature methods (e.g., 140°C in propionic acid) are employed for thermally stable intermediates.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization. Key analytical data for Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate include:

Property Value
Molecular FormulaC13H15N3O4
Molecular Weight289.28 g/mol
CAS Number439097-52-6
Melting Point198–202°C (literature)
HPLC Purity≥95% (typical)

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the ethyl ester (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet), methyl groups (δ 2.45 ppm, singlet), and aromatic protons (δ 6.80–7.50 ppm).

Scalability and Industrial Applications

Gram-scale synthesis has been demonstrated using the AC-SO3H method, with 5.0 mmol of starting material yielding 1.441 g (80%) of product . This scalability, combined with the catalyst’s reusability (up to five cycles without significant activity loss), makes the process industrially viable.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolopyridine core can also interact with nucleic acids or proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for substitution reactions (e.g., aniline in ) range from 50–82%, suggesting feasible scalability. Chloro precursors (e.g., : ethyl 4-chloro-1-methyl derivative) are common intermediates for introducing diverse groups .

Key Observations :

  • Antiviral Potential: ARA-04 and related derivatives demonstrate activity against HSV-1, suggesting that the target compound’s hydroxy group could similarly interact with viral proteases or polymerases .
  • Role of Substituents : Sulfonamido (L87) and methylthio (17f) groups may improve membrane permeability but reduce solubility compared to polar hydroxy substituents .

Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

  • Hydroxy Group : Enhances water solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation.
  • Chloro/Methylthio Groups : Increase lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization .
  • Amino Derivatives: Balance solubility and bioavailability, as seen in ARA-04’s moderate logP values .

Biological Activity

Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Overview of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that exhibit a variety of biological properties. They are known for their ability to interact with various biological targets, including enzymes and receptors. The compound in focus, this compound, has shown promise in several studies as an effective bioactive agent.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under acidic conditions. Recent studies have employed various synthetic routes to create a library of derivatives with enhanced biological activity. For instance, one study utilized trifluoracetic acid-catalyzed condensation to generate a series of tetra- and persubstituted derivatives that were subsequently evaluated for their biological properties .

Antitubercular Activity

Recent research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis. In vitro assays demonstrated that specific modifications at various positions on the pyrazole ring enhance efficacy against the H37Rv strain .

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes involved in disease processes:

  • Kinase Inhibition : This compound acts as a selective inhibitor of various kinases implicated in cancer and inflammatory diseases .
  • Phosphodiesterase Inhibition : It has been identified as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory conditions .

Neuroprotective Effects

Some derivatives have also been studied for their neuroprotective effects. They have been reported to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Key findings from SAR studies include:

PositionSubstituentEffect on Activity
C(1)MethylEnhances enzyme inhibition
C(5)CarboxylateIncreases antitubercular potency
C(6)Alkyl groupsModulates selectivity for kinases

These modifications can lead to improved binding affinity and selectivity for specific biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antitubercular Activity : A study demonstrated that this compound and its derivatives exhibited potent activity against M. tuberculosis, with IC50 values comparable to established antitubercular agents .
  • Cancer Research : Research indicated that pyrazolo[3,4-b]pyridines could inhibit cancer cell proliferation through multiple pathways involving kinase inhibition .

Q & A

Q. What are the common synthetic strategies for preparing Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is synthesized via multicomponent reactions or sequential cascade processes. For example, a novel route involves using a sulfonated carbon catalyst (AC-SO3H) to facilitate the reaction between 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in ethanol, yielding the target compound with 80% efficiency after recrystallization . Alternative methods employ β-ketoesters and diethyl malonate under basic conditions (e.g., piperidine) to construct the pyrazolo[3,4-b]pyridine core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 8.37 ppm for NH in DMSO-d6) .
  • HRMS (ESI+) : For molecular weight validation and fragmentation patterns .
  • IR Spectroscopy : Identification of functional groups like carbonyl (1662 cm⁻¹) and NH/OH stretches .

Q. How can reaction yields be optimized during synthesis?

Yields improve with:

  • Catalysts like AC-SO3H (acidic) or trifluoroacetic acid (TFA) for cyclization .
  • Solvent selection (e.g., ethanol or toluene for reflux conditions) .
  • Monitoring via TLC to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How do substituent variations on the pyrazolo[3,4-b]pyridine scaffold influence biological activity?

Structure-activity relationship (SAR) studies reveal that substituents like methylthio (-SMe) or aryl groups enhance antileishmanial activity. For example, 4-(methylthio) derivatives exhibit IC₅₀ values as low as 0.12 µM against Leishmania amazonensis due to increased hydrophobicity (log P) and steric compatibility with target enzymes . Molecular docking studies further correlate activity with π-π stacking and hydrogen bonding in enzyme active sites .

Q. What challenges arise in resolving crystallographic data for this compound?

Single-crystal X-ray diffraction often reveals conformational flexibility in substituents (e.g., methoxyphenyl or methyl groups), complicating refinement. SHELXL software is used to model disorder, with hydrogen atoms placed geometrically and anisotropic displacement parameters applied to non-H atoms. For example, the title compound’s crystal structure (CCDC NUDWOB) shows a twisted pyrazole ring due to steric hindrance . Refinement requires high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities .

Q. How can contradictions in spectroscopic data be addressed?

Discrepancies in NMR or mass spectra often stem from:

  • Tautomerism : The compound may exist as keto-enol tautomers, altering peak positions .
  • Solvent effects : DMSO-d6 vs. CDCl3 can shift NH or OH proton signals .
  • Impurity profiles : HRMS coupled with column chromatography (e.g., silica gel) ensures purity ≥95% .

Q. What computational methods support the design of derivatives with enhanced activity?

  • QSAR Models : Use log P and Sterimol parameters (e.g., L, B2) to predict antileishmanial activity .
  • Molecular Dynamics (MD) : Simulate binding stability with SARS-CoV 3CL protease or Plasmodium falciparum targets .
  • Docking Tools (AutoDock, Glide) : Screen derivatives for interactions with conserved residues (e.g., His41 in SARS-CoV protease) .

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